molecular formula C16H12Cl2FNO3S B2596468 1-(2-CHLORO-4-FLUOROBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE CAS No. 1448122-89-1

1-(2-CHLORO-4-FLUOROBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE

Cat. No.: B2596468
CAS No.: 1448122-89-1
M. Wt: 388.23
InChI Key: SZMKBVQHPRYFNI-UHFFFAOYSA-N
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Description

1-(2-CHLORO-4-FLUOROBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE is a synthetic organic compound that features a unique azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-CHLORO-4-FLUOROBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl Group: The 2-chloro-4-fluorobenzoyl group can be introduced via acylation reactions using reagents like 2-chloro-4-fluorobenzoyl chloride.

    Sulfonylation: The 4-chlorobenzenesulfonyl group is introduced through sulfonylation reactions using reagents such as 4-chlorobenzenesulfonyl chloride.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(2-CHLORO-4-FLUOROBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

    Oxidation and Reduction: The azetidine ring and the benzoyl group can be subjected to oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis reactions, especially under acidic or basic conditions, leading to the breakdown of the benzoyl and sulfonyl groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield the corresponding carboxylic acids and sulfonic acids.

Scientific Research Applications

1-(2-CHLORO-4-FLUOROBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the development of novel materials with unique properties, such as polymers or coatings.

    Biological Studies: The compound may be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(2-CHLORO-4-FLUOROBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would be specific to the biological system under investigation.

Comparison with Similar Compounds

  • 1-(2-Chlorobenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine
  • 1-(4-Fluorobenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine
  • 1-(2-Chloro-4-fluorobenzoyl)-3-(4-methylbenzenesulfonyl)azetidine

Uniqueness: 1-(2-CHLORO-4-FLUOROBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE is unique due to the presence of both chloro and fluoro substituents on the benzoyl group, as well as the sulfonyl group on the azetidine ring. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2FNO3S/c17-10-1-4-12(5-2-10)24(22,23)13-8-20(9-13)16(21)14-6-3-11(19)7-15(14)18/h1-7,13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMKBVQHPRYFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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